4-Fluoro-2-(4-fluorophenyl)pyrrolidine
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Overview
Description
4-Fluoro-2-(4-fluorophenyl)pyrrolidine is a fluorinated heterocyclic compound that features a pyrrolidine ring substituted with fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(4-fluorophenyl)pyrrolidine typically involves the introduction of fluorine atoms into the pyrrolidine ring. One common method is the nucleophilic substitution reaction, where a fluorine-containing reagent reacts with a pyrrolidine precursor. For example, the reaction of 4-fluorobenzaldehyde with pyrrolidine in the presence of a fluorinating agent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(4-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of fluorinated derivatives .
Scientific Research Applications
4-Fluoro-2-(4-fluorophenyl)pyrrolidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules.
Biology: It serves as a probe in studying the effects of fluorine substitution on biological activity.
Medicine: The compound is investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(4-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain proteins or enzymes, potentially leading to altered biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyrrolidine: Another fluorinated pyrrolidine with different substitution patterns.
4-Fluorophenylpyrrolidine: Lacks the additional fluorine atom on the pyrrolidine ring.
3-Fluoropyrrolidine: Features fluorine substitution at a different position on the ring.
Uniqueness
4-Fluoro-2-(4-fluorophenyl)pyrrolidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two fluorine atoms can enhance its stability and binding properties compared to similar compounds .
Properties
Molecular Formula |
C10H11F2N |
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Molecular Weight |
183.20 g/mol |
IUPAC Name |
4-fluoro-2-(4-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11F2N/c11-8-3-1-7(2-4-8)10-5-9(12)6-13-10/h1-4,9-10,13H,5-6H2 |
InChI Key |
PDIVEBAJCJYAHT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1C2=CC=C(C=C2)F)F |
Origin of Product |
United States |
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